Octa-2,7-dien-1-yl 2,2,2-trichloroethanimidate
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Overview
Description
Octa-2,7-dien-1-yl 2,2,2-trichloroethanimidate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a trichloroethanimidate group attached to an octadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octa-2,7-dien-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of octa-2,7-dien-1-ol with trichloroacetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroethanimidate group. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the trichloroethanimidate group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Octa-2,7-dien-1-yl 2,2,2-trichloroethanimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the trichloroethanimidate group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the trichloroethanimidate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include epoxides, aldehydes, amines, and thiols, depending on the specific reagents and conditions used.
Scientific Research Applications
Octa-2,7-dien-1-yl 2,2,2-trichloroethanimidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Octa-2,7-dien-1-yl 2,2,2-trichloroethanimidate involves its reactivity with nucleophiles and electrophiles. The trichloroethanimidate group is highly reactive, allowing it to participate in various chemical transformations. Molecular targets and pathways involved in its reactions include nucleophilic attack on the carbonyl carbon and subsequent formation of new bonds with the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Linalool: A monoterpenoid with a similar diene structure but different functional groups.
Bicyclo[3.3.0]octane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Octa-2,7-dien-1-yl 2,2,2-trichloroethanimidate is unique due to the presence of the trichloroethanimidate group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
763103-23-7 |
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Molecular Formula |
C10H14Cl3NO |
Molecular Weight |
270.6 g/mol |
IUPAC Name |
octa-2,7-dienyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C10H14Cl3NO/c1-2-3-4-5-6-7-8-15-9(14)10(11,12)13/h2,6-7,14H,1,3-5,8H2 |
InChI Key |
LXQDAZIZBCPSFV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC=CCOC(=N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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